4-(4-Cyanophenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(4-Cyanophenyl)-2-hydroxybenzoic acid is an organic compound that features a cyanophenyl group attached to a hydroxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyanophenyl)-2-hydroxybenzoic acid typically involves the reaction of 4-cyanophenylboronic acid with 2-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding quinone derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
4-(4-Cyanophenyl)-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Cyanophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-Cyanophenylacetic acid
- 4-Cyanophenylboronic acid
- 2-Hydroxybenzoic acid (Salicylic acid)
Comparison: 4-(4-Cyanophenyl)-2-hydroxybenzoic acid is unique due to the presence of both a cyanophenyl group and a hydroxybenzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form diverse derivatives. Compared to similar compounds, it offers a broader range of applications in various fields.
Properties
IUPAC Name |
4-(4-cyanophenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(16)7-11/h1-7,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNNOCBKNHYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688809 |
Source
|
Record name | 4'-Cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-75-2 |
Source
|
Record name | 4'-Cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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